molecular formula C13H12BrClN2O3S B2954796 3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide CAS No. 721908-30-1

3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide

Cat. No.: B2954796
CAS No.: 721908-30-1
M. Wt: 391.66
InChI Key: AAOZEEQGRPIIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The compound is a solid at room temperature. It has a predicted melting point of 199.27° C and a predicted boiling point of 519.6° C at 760 mmHg. The predicted density is 1.6 g/cm 3 and the predicted refractive index is n 20D 1.66 .

Scientific Research Applications

Antitumor Applications

  • Cell-Based Antitumor Screens : Sulfonamide-focused libraries, including compounds related to 3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide, have been evaluated in cell-based antitumor screens. Two compounds from these libraries showed potent cell cycle inhibition and progressed to clinical trials. They are used to disrupt tubulin polymerization and decrease the S phase fraction in various cancer cell lines, providing insights into oncolytic small molecules' gene expression changes and drug-sensitive cellular pathways (Owa et al., 2002).

Synthesis and Derivatization

  • Novel Synthesis Techniques : Research has been conducted on the synthesis and derivatization of compounds similar to this compound. This includes the preparation of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides and their transformation into amine derivatives (Hartman & Halczenko, 1990).

Molecular Modeling and Drug Development

  • CC-Chemokine Receptor 4 Antagonists : Studies on indazole arylsulfonamides, closely related to the compound , revealed their potential as human CC-chemokine receptor 4 antagonists. These compounds' efficacy depended on specific substituents, and molecular modeling helped identify the most potent compound for further development (Procopiou et al., 2013).

Pharmacophores in Drug Design

  • Sulfonamide and Benzamide Pharmacophores : Research on N -(1-(4-Methoxyphenyl)-3-oxo-3-((4-( N -(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, which are structurally related to this compound, highlighted the significance of combining sulfonamide and benzamide pharmacophores in novel drug design. These compounds showed promising bioactivity results, influencing the development of new drugs (Tuğrak et al., 2020).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Activity : Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized for their antimicrobial and antifungal activity. This research provides insights into the potential of these compounds as potent drugs in treating various bacterial and fungal infections (Chohan & Shad, 2011).

Environmental Microbiology

  • Elimination of Sulfonamide Antibiotics : A novel microbial strategy for degrading sulfonamide antibiotics, like sulfamethoxazole, has been identified. This involves an unusual pathway of ipso-hydroxylation and fragmentation, suggesting new avenues for environmental bioremediation (Ricken et al., 2013).

Properties

IUPAC Name

3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O3S/c1-20-13-5-2-8(6-10(13)14)17-21(18,19)9-3-4-11(15)12(16)7-9/h2-7,17H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOZEEQGRPIIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.